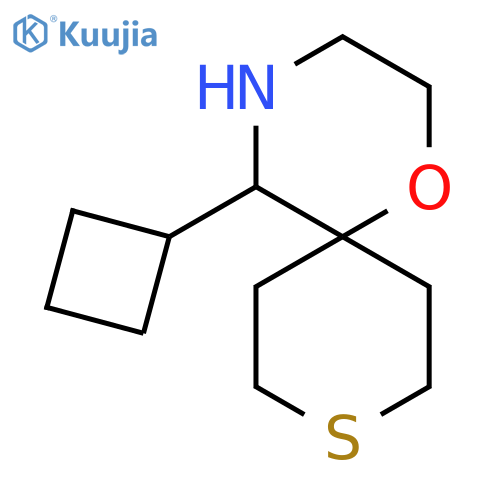

Cas no 2171646-54-9 (5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane)

2171646-54-9 structure

商品名:5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane

5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane 化学的及び物理的性質

名前と識別子

-

- 5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane

- 5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane

- 2171646-54-9

- EN300-1644270

-

- インチ: 1S/C12H21NOS/c1-2-10(3-1)11-12(14-7-6-13-11)4-8-15-9-5-12/h10-11,13H,1-9H2

- InChIKey: KQWZCWGSUCSFHF-UHFFFAOYSA-N

- ほほえんだ: S1CCC2(CC1)C(C1CCC1)NCCO2

計算された属性

- せいみつぶんしりょう: 227.13438547g/mol

- どういたいしつりょう: 227.13438547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1644270-1.0g |

5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |

2171646-54-9 | 1g |

$928.0 | 2023-06-04 | ||

| Enamine | EN300-1644270-1000mg |

5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |

2171646-54-9 | 1000mg |

$928.0 | 2023-09-22 | ||

| Enamine | EN300-1644270-10000mg |

5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |

2171646-54-9 | 10000mg |

$3992.0 | 2023-09-22 | ||

| Enamine | EN300-1644270-100mg |

5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |

2171646-54-9 | 100mg |

$817.0 | 2023-09-22 | ||

| Enamine | EN300-1644270-50mg |

5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |

2171646-54-9 | 50mg |

$780.0 | 2023-09-22 | ||

| Enamine | EN300-1644270-5.0g |

5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |

2171646-54-9 | 5g |

$2692.0 | 2023-06-04 | ||

| Enamine | EN300-1644270-0.05g |

5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |

2171646-54-9 | 0.05g |

$780.0 | 2023-06-04 | ||

| Enamine | EN300-1644270-0.1g |

5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |

2171646-54-9 | 0.1g |

$817.0 | 2023-06-04 | ||

| Enamine | EN300-1644270-10.0g |

5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |

2171646-54-9 | 10g |

$3992.0 | 2023-06-04 | ||

| Enamine | EN300-1644270-5000mg |

5-cyclobutyl-1-oxa-9-thia-4-azaspiro[5.5]undecane |

2171646-54-9 | 5000mg |

$2692.0 | 2023-09-22 |

5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

2171646-54-9 (5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane) 関連製品

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 307-59-5(perfluorododecane)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量